molecular formula C16H11F3N2O2 B1418140 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one CAS No. 339279-39-9

3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

Cat. No. B1418140
M. Wt: 320.27 g/mol
InChI Key: HBKROKXYGMPENL-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients2. However, the specific synthesis process for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is not readily available in the resources.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass3. However, these properties for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.


Scientific Research Applications

Synthesis and Characterization

3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one and its derivatives have been synthesized and characterized in various studies, showcasing their potential in scientific research. For instance, the synthesis and characterization of a new series of hydroxy pyrazolines, a class of compounds similar to the one , have been explored. These compounds were obtained through a reaction process that included the use of various thiosemicarbazides, revealing the chemical versatility of these types of compounds (Parveen, Iqbal, & Azam, 2008).

Photochemical Properties

Research on the photochemical properties of certain hydroxychalcone compounds, which share structural similarities with 3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one, has demonstrated intriguing behaviors such as excited-state intramolecular hydrogen atom transfer, resulting in fluorescence with a large Stokes shift. This phenomenon suggests potential applications in the field of materials science and photochemistry (Tasaki, Momotake, Kanna, & Arai, 2012).

Anti-malarial Activity

Hydroxyenone derivatives, closely related to the chemical structure of interest, have exhibited potent anti-malarial activity, as demonstrated in studies evaluating their efficacy against chloroquine-sensitive P. falciparum. The binding energies and molecular docking studies of these compounds highlight their potential as effective anti-malarial agents (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).

Safety And Hazards

The safety and hazards associated with a compound describe the potential risks and precautions needed when handling the compound. Unfortunately, the safety and hazards for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not provided in the available resources.


Future Directions

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future2. However, the specific future directions for “3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one” are not specified in the available resources.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

3-hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)20-21-14(10-22)15(23)11-5-2-1-3-6-11/h1-10,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKROKXYGMPENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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